molecular formula C31H40O2 B14528306 Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-75-6

Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14528306
CAS No.: 62544-75-6
M. Wt: 444.6 g/mol
InChI Key: SRRJNIDFJWABNX-UHFFFAOYSA-N
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Description

Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C_30H_38O_2 This compound is characterized by a cyclohexene ring substituted with two phenyl groups and a carboxylate ester group attached to a cyclododecyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with cyclododecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br_2) or nitric acid (HNO_3).

Major Products Formed

    Oxidation: Formation of cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylic acid.

    Reduction: Formation of cyclododecyl 3,4-diphenylcyclohex-3-ene-1-methanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds such as:

    Cyclohexyl 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclododecyl group.

    Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxamide: Similar structure but with an amide group instead of an ester group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

62544-75-6

Molecular Formula

C31H40O2

Molecular Weight

444.6 g/mol

IUPAC Name

cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C31H40O2/c32-31(33-28-20-14-6-4-2-1-3-5-7-15-21-28)27-22-23-29(25-16-10-8-11-17-25)30(24-27)26-18-12-9-13-19-26/h8-13,16-19,27-28H,1-7,14-15,20-24H2

InChI Key

SRRJNIDFJWABNX-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)OC(=O)C2CCC(=C(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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